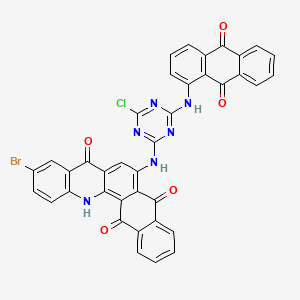
10-Bromo-6-((4-chloro-6-((9,10-dihydro-9,10-dioxoanthryl)amino)-1,3,5-triazin-2-yl)amino)naphth(2,3-c)acridine-5,8,14(13H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 280-691-5, also known as 3-methylbutanal, is a chemical compound with the molecular formula C5H10O. It is a colorless liquid with a pungent odor and is used in various industrial applications. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which lists substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-methylbutanal can be synthesized through several methods. One common method involves the oxidation of 3-methylbutanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In industrial settings, 3-methylbutanal is often produced through the hydroformylation of isobutene. This process involves the reaction of isobutene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction conditions include high pressure and temperature to achieve optimal yields.
Análisis De Reacciones Químicas
Types of Reactions
3-methylbutanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3-methylbutanoic acid using strong oxidizing agents.
Reduction: It can be reduced to 3-methylbutanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions, elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: 3-methylbutanoic acid.
Reduction: 3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-methylbutanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used as a flavoring agent in the food industry and as an intermediate in the production of fragrances and other chemicals.
Mecanismo De Acción
The mechanism of action of 3-methylbutanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. It can also participate in redox reactions, influencing cellular redox states and metabolic pathways.
Comparación Con Compuestos Similares
3-methylbutanal can be compared with other similar compounds such as:
Butanal: A straight-chain aldehyde with similar reactivity but different physical properties.
2-methylbutanal: An isomer with a different position of the methyl group, leading to different reactivity and applications.
Isobutanal: Another isomer with distinct chemical behavior and uses.
3-methylbutanal is unique due to its branched structure, which imparts specific reactivity and physical properties that distinguish it from its isomers and other aldehydes.
Propiedades
Número CAS |
83757-53-3 |
|---|---|
Fórmula molecular |
C38H18BrClN6O5 |
Peso molecular |
753.9 g/mol |
Nombre IUPAC |
10-bromo-6-[[4-chloro-6-[(9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C38H18BrClN6O5/c39-16-12-13-24-22(14-16)32(48)23-15-26(28-29(30(23)41-24)35(51)20-9-4-3-8-19(20)34(28)50)43-38-45-36(40)44-37(46-38)42-25-11-5-10-21-27(25)33(49)18-7-2-1-6-17(18)31(21)47/h1-15H,(H,41,48)(H2,42,43,44,45,46) |
Clave InChI |
WWOLYFUZLUSGFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)Cl)NC5=C6C(=C7C(=C5)C(=O)C8=C(N7)C=CC(=C8)Br)C(=O)C9=CC=CC=C9C6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



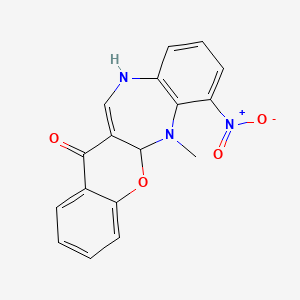



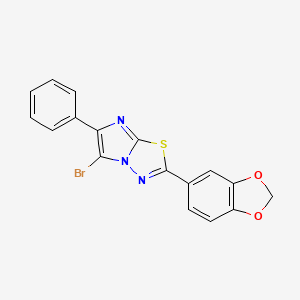
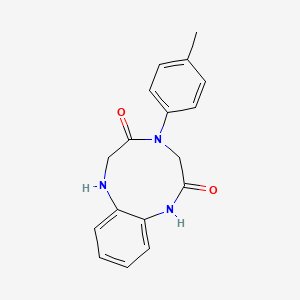
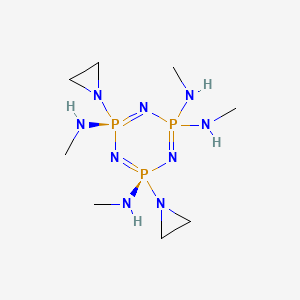

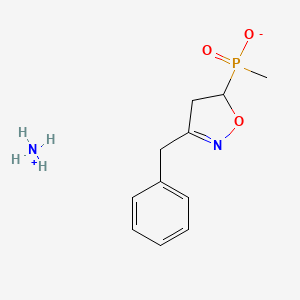
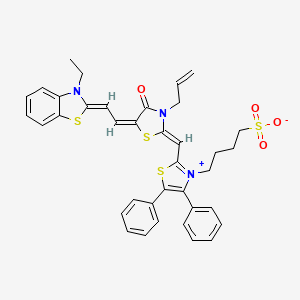
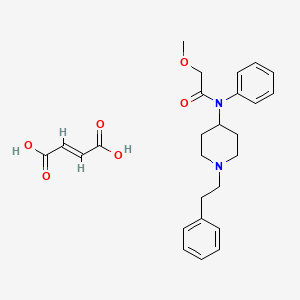
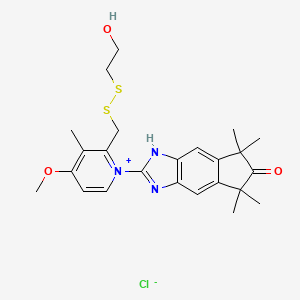
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
